molecular formula C4H7ClN2 B12442120 4-methyl-2H-pyrazol-1-ium chloride

4-methyl-2H-pyrazol-1-ium chloride

Cat. No.: B12442120
M. Wt: 118.56 g/mol
InChI Key: PUCXJHNDMYZOHG-UHFFFAOYSA-N
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Description

4-methyl-2H-pyrazol-1-ium chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a pyrazole ring, which consists of a five-membered ring with two adjacent nitrogen atoms, makes these compounds structurally interesting and functionally significant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2H-pyrazol-1-ium chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-1H-pyrazole with hydrochloric acid, leading to the formation of the chloride salt. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. The starting materials are mixed in reactors, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2H-pyrazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules .

Scientific Research Applications

4-methyl-2H-pyrazol-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2H-pyrazol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-2H-pyrazol-1-ium chloride include other pyrazole derivatives such as:

  • 3-methyl-1H-pyrazole
  • 5-methyl-1H-pyrazole
  • 4-chloro-1H-pyrazole

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the chloride ion. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C4H7ClN2

Molecular Weight

118.56 g/mol

IUPAC Name

4-methyl-1H-pyrazol-2-ium;chloride

InChI

InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H

InChI Key

PUCXJHNDMYZOHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN[NH+]=C1.[Cl-]

Origin of Product

United States

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